molecular formula C11H21NO3 B2845780 Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1781907-97-8

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No. B2845780
CAS RN: 1781907-97-8
M. Wt: 215.293
InChI Key: VZZBOERLWPQMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular weight of 215.29 . It is also known by its IUPAC name, tert-butyl (1R,3R)-3-(hydroxymethyl)cyclopentylcarbamate . The compound is typically stored in a refrigerator and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate has been identified as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, crucial in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Spirocyclopropanated Analogue Synthesis

This compound is used in the conversion to spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. It involves a key step of cocyclization, highlighting its versatility in synthesizing complex chemical structures (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Genotoxic Impurity Characterization

In pharmaceutical research, this compound has been characterized as a genotoxic impurity in Bictegravir sodium, a drug substance. A novel method using liquid chromatography-tandem mass spectrometry has been established for its detection and characterization (Puppala, Subbaiah, & Maheswaramma, 2022).

Organogel Formation and Chemosensory Applications

Research has also shown its utility in forming organogels, which are significant in the detection of volatile acid vapors. This highlights its potential in developing chemosensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Photocatalytic Amination

In organic chemistry, this compound is used in photocatalytic amination processes. This forms part of a new cascade pathway for constructing 3-aminochromones, offering a broad application range for photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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